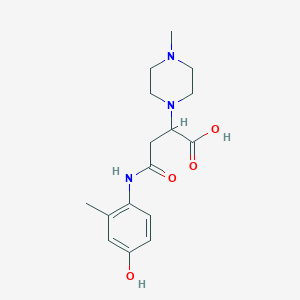

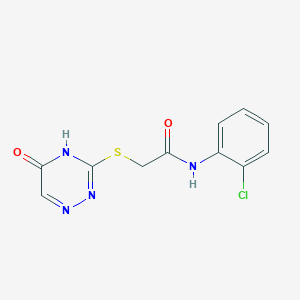

![molecular formula C10H11N3O2 B2757547 [5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine CAS No. 914810-86-9](/img/structure/B2757547.png)

[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine

説明

“[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine” is a chemical compound with the CAS Number: 1018662-21-9 . It has a molecular weight of 204.23 .

Synthesis Analysis

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .Molecular Structure Analysis

The molecular structure of “[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine” consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms .科学的研究の応用

Oxadiazole Derivatives in Medicinal Chemistry

Oxadiazole derivatives, characterized by a five-membered aromatic ring containing two nitrogen and one oxygen atom, have been widely studied for their therapeutic potential. These compounds exhibit a broad range of biological activities, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral properties. The 1,3,4-oxadiazole moiety, in particular, has attracted interest as a bioisostere for carboxylic acids, carboxamides, and esters due to its unique structural features that allow for effective binding with various enzymes and receptors in biological systems. This has led to the development of numerous 1,3,4-oxadiazole-based compounds with high therapeutic potency, contributing significantly to the field of drug development (Verma et al., 2019).

Potential Applications in Treating Neuropsychiatric Disorders

The search for novel ligands targeting dopamine D2 receptors, which play a critical role in the treatment of schizophrenia, Parkinson's disease, depression, and anxiety, has identified certain oxadiazole derivatives as promising candidates. These compounds, featuring specific pharmacophores for high D2 receptor affinity, demonstrate the versatility and potential of oxadiazole derivatives in addressing complex neuropsychiatric conditions (Jůza et al., 2022).

Role in Horticultural and Agricultural Sciences

Melatonin, a compound related by its methoxytryptamine structure, illustrates the broader relevance of such molecules in environmental and agricultural sciences. It has been found to enhance the tolerance of horticultural crops against various environmental stresses, including cold, drought, and salinity, through its antioxidative properties and regulation of stress-response genes. This highlights the potential of methoxytryptamine derivatives, by analogy, to contribute to crop resilience and productivity (Bose & Howlader, 2020).

Safety and Hazards

特性

IUPAC Name |

[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-14-8-4-2-7(3-5-8)10-12-9(6-11)13-15-10/h2-5H,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFFXZLOCMNCIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NO2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2757476.png)

![2-[2-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2757478.png)

![2-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methylquinoxaline](/img/structure/B2757479.png)

![Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate;hydrochloride](/img/structure/B2757480.png)

![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidine](/img/no-structure.png)

![(E)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-isopropylphenyl)-1-ethenesulfonamide](/img/structure/B2757483.png)

![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-phenylbutan-2-yl)oxalamide](/img/structure/B2757485.png)